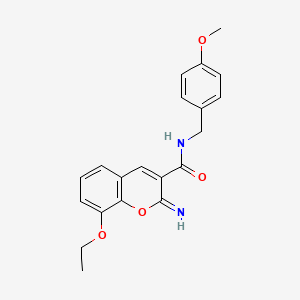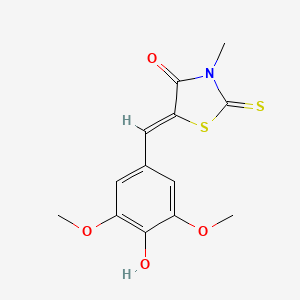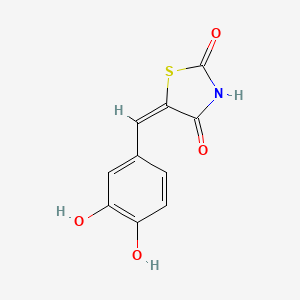![molecular formula C22H28N2O3S B4759391 N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide](/img/structure/B4759391.png)
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide
Descripción general
Descripción
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). TAK-659 is a promising therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
TAK-659 works by binding to the active site of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. TAK-659 also induces apoptosis in B-cell malignancies by activating the caspase pathway.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent activity against various B-cell malignancies in preclinical studies. It has been shown to induce apoptosis in CLL, MCL, and DLBCL cell lines, as well as primary patient samples. TAK-659 has also been shown to inhibit tumor growth in mouse models of CLL and MCL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide inhibitor for lab experiments. It has potent activity against B-cell malignancies and has been shown to induce apoptosis in both cell lines and primary patient samples. TAK-659 also has good pharmacokinetic properties, including good oral bioavailability and a long half-life.
However, TAK-659 also has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which could lead to unwanted side effects. TAK-659 also has limited solubility in aqueous solutions, which could make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the development of TAK-659 as a therapeutic agent. One potential direction is the development of combination therapies with other agents, such as anti-CD20 monoclonal antibodies or other kinase inhibitors. Another direction is the development of TAK-659 analogs with improved selectivity and potency.
Overall, TAK-659 is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent activity against these diseases and good pharmacokinetic properties make it a potential candidate for further development.
Aplicaciones Científicas De Investigación
TAK-659 has shown promising results in preclinical studies as a N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide inhibitor. N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies, making it a potential therapeutic agent for the treatment of these diseases.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-[3-(morpholine-4-carbonyl)-5-propan-2-ylthiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-13(2)18-12-17(22(26)24-6-8-27-9-7-24)21(28-18)23-20(25)19-15(4)10-14(3)11-16(19)5/h10-13H,6-9H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNOXJQOYUBXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(S2)C(C)C)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4759310.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4759319.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4759324.png)
![(2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4759328.png)

![ethyl 2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4759340.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4759342.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4759349.png)

![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4759360.png)
![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4759361.png)
![methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4759369.png)
![2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4759381.png)